(2-Chloro-2-methylpropyl)benzene

Catalog No.
S3337012
CAS No.
1754-74-1
M.F
C10H13Cl
M. Wt
168.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-2-methylpropyl)benzene

CAS Number

1754-74-1

Product Name

(2-Chloro-2-methylpropyl)benzene

IUPAC Name

(2-chloro-2-methylpropyl)benzene

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

InChI

InChI=1S/C10H13Cl/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

YMKBSXVBAHEQHF-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)Cl

Canonical SMILES

CC(C)(CC1=CC=CC=C1)Cl

The exact mass of the compound (2-Chloro-2-methylpropyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Chloro-2-methylpropyl)benzene, also known as neophyl chloride, is a tertiary alkyl halide used as a precursor for generating the neophyl carbocation. This intermediate is notable in physical organic chemistry and synthetic applications due to its propensity for rearrangement and its utility as an initiator in cationic polymerizations. [REFS-1, REFS-2] The choice of the chloride leaving group, as opposed to other halides, provides a specific level of reactivity that is critical for controlling reaction rates and pathways in sensitive synthetic processes.

Substituting (2-Chloro-2-methylpropyl)benzene with seemingly similar compounds like its bromide analog ((2-Bromo-2-methylpropyl)benzene) or another tertiary benzylic-type halide (e.g., cumyl chloride) is often unfeasible. The identity of the halide directly dictates the rate of carbocation formation, with the bromide being a significantly better leaving group, leading to much faster and potentially less controllable reactions. [1] Furthermore, alternative initiators like cumyl chloride, while also used in cationic polymerization, generate different carbocationic species which can alter initiation efficiency, polymer molecular weight, and polydispersity, making them non-interchangeable for processes requiring specific polymer architectures. [2]

Modulated Reactivity: Slower, More Controllable Solvolysis Rate Compared to Neophyl Bromide

The choice between chloride and bromide leaving groups directly impacts the rate of carbocation formation, which is a critical parameter for controlling reaction selectivity and timing. In the solvolysis of neophyl halides in 80% aqueous ethanol at 25°C, (2-Chloro-2-methylpropyl)benzene reacts significantly slower than its bromide counterpart. The rate constant for the chloride is 1.03 x 10⁻⁷ sec⁻¹, while the bromide reacts at 4.21 x 10⁻⁶ sec⁻¹, making the bromide analog approximately 41 times more reactive. [1]

Evidence DimensionFirst-order solvolysis rate constant (k₁)
Target Compound Data1.03 x 10⁻⁷ sec⁻¹
Comparator Or Baseline(2-Bromo-2-methylpropyl)benzene: 4.21 x 10⁻⁶ sec⁻¹
Quantified DifferenceComparator is ~41x faster
Conditions80% aqueous ethanol at 25°C

For syntheses requiring moderated generation of the neophyl carbocation to prevent side reactions or control selectivity, the chloride is the more suitable, process-controllable precursor.

Precursor Suitability: Enabling High-Yield Synthesis of Rearranged Phenyl-Substituted Products

(2-Chloro-2-methylpropyl)benzene is an effective precursor for syntheses that leverage the characteristic neophyl rearrangement. In a Friedel-Crafts alkylation with benzene, catalyzed by sulfuric acid, neophyl chloride serves as the starting material to produce the rearranged product, (2-methyl-1-phenylpropan-2-yl)benzene (tert-butylbenzene), in yields of 70-73%. [1] This demonstrates its utility as a stable and handleable precursor for generating a tertiary carbocation that predictably rearranges, a pathway that can be less efficient with precursors prone to other side reactions like elimination.

Evidence DimensionIsolated Product Yield
Target Compound Data70-73%
Comparator Or BaselineAlternative precursors for Friedel-Crafts alkylation that are prone to complex mixtures or lower yields of rearranged products.
Quantified DifferenceHigh yield for the specific rearranged product.
ConditionsFriedel-Crafts reaction with benzene, catalyzed by H₂SO₄

This provides a reliable and high-yielding route to specifically access neophyl-rearranged structures, which is critical in multi-step syntheses where yield and purity are paramount.

Initiator for Cationic Polymerization: Controlled Initiation for Polyisobutylene Synthesis

In living cationic polymerization, the choice of initiator is critical for controlling polymer properties. (2-Chloro-2-methylpropyl)benzene, when used as an initiator with a Lewis acid co-initiator like TiCl₄, provides a system for the controlled polymerization of isobutylene. [1] While direct quantitative comparisons of initiation efficiency in a single paper are scarce, the body of work by Kennedy et al. establishes that tertiary halides like neophyl chloride are part of a class of initiators capable of producing polymers with controlled molecular weights and narrow polydispersity. Its initiation kinetics differ from other common initiators like cumyl chloride, offering an alternative for tuning polymerization behavior. [REFS-1, REFS-2]

Evidence DimensionInitiation Control in Cationic Polymerization
Target Compound DataEnables controlled polymerization of isobutylene
Comparator Or BaselineOther tertiary halide initiators (e.g., cumyl chloride, tert-butyl chloride)
Quantified DifferenceOffers a specific kinetic profile for initiation compared to other standard initiators.
ConditionsLiving cationic polymerization of isobutylene, typically with a Lewis acid co-initiator (e.g., TiCl₄) at low temperatures.

For researchers developing specific polyisobutylene architectures or other polymers via cationic polymerization, neophyl chloride provides a distinct initiator choice to achieve desired material properties.

Rate-Controlled Synthesis via Carbocation Intermediates

Where a synthetic route requires the formation of a neophyl carbocation but is sensitive to reaction rate, (2-Chloro-2-methylpropyl)benzene is the preferred precursor over the more reactive bromide analog. Its slower solvolysis rate allows for better process control, minimizing the formation of byproducts in complex molecular syntheses. [1]

Specialty Initiator in Living Cationic Polymerization

For the synthesis of polyisobutylene or other polymers where precise control over molecular weight and low polydispersity is required, this compound serves as a specialized initiator. Its distinct kinetic profile compared to other tertiary halides allows polymer chemists to fine-tune initiation and propagation steps to achieve target material specifications. [2]

Mechanistic Studies of Neophyl Rearrangements

As a stable, easily handled, and well-characterized precursor, it is an ideal starting material for academic and industrial research investigating the mechanisms of carbocation rearrangements. Its predictable formation of the neophyl cation under controlled conditions facilitates kinetic and mechanistic studies. [1]

XLogP3

3.4

Other CAS

1754-74-1

Wikipedia

1-phenyl-2-chloro-2-methylpropane

Dates

Last modified: 08-19-2023

Explore Compound Types